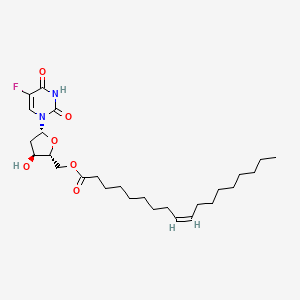
((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate is a complex organic molecule that features a combination of fluorinated pyrimidine and oxolane structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate typically involves multi-step organic synthesis. The process begins with the preparation of the fluorinated pyrimidine derivative, followed by the formation of the oxolane ring. The final step involves esterification with (Z)-octadec-9-enoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the oxolane ring can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
Scientific Research Applications
((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate involves its interaction with specific molecular targets. The fluorinated pyrimidine moiety can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The oxolane ring may enhance the compound’s stability and bioavailability, facilitating its therapeutic effects.
Comparison with Similar Compounds
((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate: can be compared with similar compounds such as:
Fluorouracil: Another fluorinated pyrimidine used in cancer treatment.
Zidovudine: An antiviral compound with a similar nucleoside structure.
Oxaliplatin: A chemotherapeutic agent with a different mechanism but similar applications.
These comparisons highlight the unique structural features and potential advantages of This compound in various scientific and medical contexts.
Properties
CAS No. |
141482-25-9 |
|---|---|
Molecular Formula |
C27H43FN2O6 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C27H43FN2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(32)35-20-23-22(31)18-24(36-23)30-19-21(28)26(33)29-27(30)34/h9-10,19,22-24,31H,2-8,11-18,20H2,1H3,(H,29,33,34)/b10-9-/t22-,23+,24+/m0/s1 |
InChI Key |
NCYRTSBOEFPFST-YHQCHXGDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)F)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















